molecular formula C11H19NO5 B2918932 (2R)-2-(4-carboxybutanamido)-4-methylpentanoic acid CAS No. 2185820-46-4

(2R)-2-(4-carboxybutanamido)-4-methylpentanoic acid

Cat. No.: B2918932
CAS No.: 2185820-46-4
M. Wt: 245.275
InChI Key: JYLHYOYRPZDJHM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(4-carboxybutanamido)-4-methylpentanoic acid is a chiral amino acid derivative It is characterized by the presence of a carboxybutanamido group attached to the second carbon of a 4-methylpentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-carboxybutanamido)-4-methylpentanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpentanoic acid and a suitable amine.

    Amidation Reaction: The carboxylic acid group of 4-methylpentanoic acid is activated using reagents like carbodiimides (e.g., DCC) to form an active ester intermediate. This intermediate then reacts with the amine to form the amide bond, resulting in the formation of the carboxybutanamido group.

    Chiral Resolution: The resulting mixture of diastereomers is subjected to chiral resolution techniques, such as chromatography, to isolate the (2R)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to streamline production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-carboxybutanamido)-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxybutanamido group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with reduced amide groups.

    Substitution: Substituted derivatives with new functional groups replacing the carboxybutanamido group.

Scientific Research Applications

(2R)-2-(4-carboxybutanamido)-4-methylpentanoic acid has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(4-carboxybutanamido)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(4-carboxybutanamido)-4-methylpentanoic acid: The enantiomer of the compound with different chiral properties.

    (2R)-2-(4-carboxybutanamido)-4-ethylpentanoic acid: A similar compound with an ethyl group instead of a methyl group.

    (2R)-2-(4-carboxybutanamido)-4-methylhexanoic acid: A similar compound with a hexanoic acid backbone.

Uniqueness

(2R)-2-(4-carboxybutanamido)-4-methylpentanoic acid is unique due to its specific chiral configuration and the presence of the carboxybutanamido group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2R)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-7(2)6-8(11(16)17)12-9(13)4-3-5-10(14)15/h7-8H,3-6H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLHYOYRPZDJHM-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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